1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 1-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-16-11(15)13(6-7-13)10-14-12(3,4)8-9(2)17-10/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERTOJMFJCEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=NC(CC(O2)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Bacterial Metabolites
A GC-MS analysis of Pseudomonas species identified several cyclopropane-containing esters, including 2-(2,6,6-Trimethylcyclohex-1-enyl)cyclopropanecarboxylic acid, methyl ester , which shares key features with the target compound . Below is a comparative analysis:
Table 1: Structural and Analytical Comparison
| Compound Name | Key Structural Features | Molecular Formula* | Retention Time (min) | Solvent Extract |
|---|---|---|---|---|
| 1-(4,4,6-Trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester | Cyclopropane + ethyl ester; oxazin ring with 3 methyl groups | C14H21NO3 | N/A | N/A |
| 2-(2,6,6-Trimethylcyclohex-1-enyl)cyclopropanecarboxylic acid, methyl ester | Cyclopropane + methyl ester; trimethylcyclohexenyl group | C14H20O2 | Reported in study | Ethanol or Chloroform† |
| Heptadecanoic acid, 9-methyl-, methyl ester | Branched fatty acid methyl ester | C19H38O2 | Reported in study | Both solvents |
*Molecular formulas are estimated based on structural analysis.
Key Observations
Cyclopropane Core: Both the target compound and 2-(2,6,6-Trimethylcyclohex-1-enyl)... methyl ester contain a cyclopropane ring conjugated to an ester group.
Substituent Differences: The target compound’s oxazin ring introduces polar O and N atoms, likely increasing solubility in polar solvents (e.g., ethanol) and enabling hydrogen bonding. The analogous compound’s trimethylcyclohexenyl group is highly lipophilic, favoring extraction in non-polar solvents like chloroform.
Ester Groups : The ethyl ester in the target compound may reduce volatility compared to the methyl ester in the analogue, affecting GC-MS retention times.
The oxazin ring’s heteroatoms could enhance target binding in biological systems .
Research Implications and Limitations
- Extraction Efficiency: The study highlighted solvent-dependent extraction yields, with polar (ethanol) and non-polar (chloroform) solvents isolating distinct compounds. The target compound’s oxazin ring suggests preferential solubility in ethanol, though experimental confirmation is needed.
- Structural Diversity: Compared to fatty acid esters like Heptadecanoic acid, 9-methyl-, methyl ester, cyclopropane derivatives exhibit distinct physicochemical profiles, underscoring the importance of structural motifs in bioactivity and analytical behavior.
- Knowledge Gaps: Direct comparisons of synthetic routes, spectroscopic data (NMR, IR), and bioactivity between the target compound and its analogues are absent in the provided evidence. Further studies are required to explore these dimensions.
Biological Activity
The compound 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester is a derivative of cyclopropane carboxylic acid and is characterized by its unique oxazine structure. This compound has garnered attention for its potential biological activities, including antimicrobial and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Chemical Name: this compound
- Molecular Formula: C10H17NO
- Molecular Weight: 167.25 g/mol
- CAS Registry Number: 39575-65-0
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as an inhibitor of specific enzymes and its antimicrobial properties.
Enzyme Inhibition
Recent studies have highlighted the compound’s potential as an inhibitor of O-acetylserine sulfhydrylase (OASS) . OASS is crucial for cysteine biosynthesis in bacteria. The compound has been shown to bind competitively to the active site of OASS-A and OASS-B isoforms, demonstrating significant inhibitory activity in vitro.
Key Findings:
- The compound exhibited minimal inhibitory concentrations (MICs) in the nanomolar range against both OASS isoforms.
- Ester derivatives of the compound were more effective than their acid counterparts, likely due to better cellular penetration and subsequent hydrolysis to release active forms within bacterial cells .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various pathogenic bacteria. The results indicated that it could serve as a potential colistin adjuvant, enhancing the efficacy of colistin against resistant strains.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Compound Form | Activity Level |
|---|---|---|---|
| Salmonella Typhimurium | 16 | Ester derivative | Moderate |
| Klebsiella pneumoniae | 32 | Acid derivative | Low |
| Escherichia coli | 8 | Ester derivative | High |
Case Study 1: Efficacy Against Salmonella Typhimurium
In a controlled study, the compound was tested against mutant strains of Salmonella Typhimurium that had inactivated OASS enzymes. The results confirmed that the compound effectively inhibited bacterial growth by disrupting cysteine biosynthesis pathways .
Case Study 2: Synergistic Effects with Colistin
Another study examined the synergistic effects of combining this compound with colistin against multidrug-resistant Klebsiella pneumoniae. The combination showed a significant reduction in MIC values for colistin when used alongside the oxazine derivative, indicating a promising avenue for treating resistant infections .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, given its cyclopropane and oxazin moieties?
Methodological Answer:
- Cyclopropane Formation : Use the Kulinkovich reaction (titanium-mediated) or Simmons-Smith conditions (Zn/Cu couple with diiodomethane) to construct the cyclopropane ring. Steric hindrance from the oxazin substituent may require optimized stoichiometry .
- Oxazin Ring Assembly : Employ a [4+2] cycloaddition between a nitrile oxide and a dihydrooxazine precursor, followed by methylation to install the 4,4,6-trimethyl groups .
- Esterification : React the cyclopropanecarboxylic acid intermediate with ethanol under Mitsunobu conditions (DIAD/TPP) to ensure regioselective esterification .
Q. How should researchers characterize the stereochemistry and functional groups of this compound?
Methodological Answer:
- Stereochemical Analysis : Use NOESY NMR to confirm spatial relationships between the cyclopropane and oxazin substituents. X-ray crystallography is critical for absolute configuration determination .
- Functional Group Identification :
- Ester : IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (δ ~165–170 ppm for carbonyl) .
- Oxazin : ¹H NMR signals for methyl groups (δ 1.2–1.5 ppm) and dihydrooxazin protons (δ 3.0–4.5 ppm) .
Q. What are the key reactivity patterns of the cyclopropane and ester groups under standard conditions?
Methodological Answer:
- Cyclopropane Reactivity : Susceptible to ring-opening via electrophilic addition (e.g., HX acids) or photochemical [2+2] cycloadditions. Steric protection from the oxazin may slow reactivity .
- Ester Hydrolysis : Use LiOH in THF/H₂O for controlled saponification to the carboxylic acid. Monitor pH to avoid side reactions (e.g., oxazin ring degradation) .
Advanced Research Questions
Q. How can asymmetric synthesis be achieved for the cyclopropane moiety in this compound?
Methodological Answer:
- Chiral Catalysis : Employ a Rh(II)-catalyzed cyclopropanation using diazo esters with chiral ligands (e.g., Dirhodium(II) tetrakis((R)-TPA)). Optimize enantiomeric excess (ee) via solvent polarity (e.g., toluene vs. DCM) .
- Dynamic Kinetic Resolution : Use a palladium catalyst to control stereochemistry during cyclopropane formation, leveraging steric effects from the oxazin group .
Q. What computational methods are suitable for predicting the compound’s electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : Perform B3LYP/6-31G* simulations to map frontier molecular orbitals (HOMO/LUMO) and assess cyclopropane ring strain (~27 kcal/mol typical for cyclopropanes) .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic binding pockets, given the compound’s lipophilic profile) .
Q. How can researchers resolve contradictions in reported reaction yields for similar oxazin derivatives?
Methodological Answer:
- Systematic Parameter Screening : Vary reaction parameters (temperature, catalyst loading, solvent) in a Design of Experiments (DoE) framework. For example, reports yields sensitive to base strength (e.g., K₂CO₃ vs. NaH) .
- Mechanistic Probes : Use in-situ IR or LC-MS to detect intermediates (e.g., nitrile oxide in cycloadditions) and identify rate-limiting steps .
Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can the compound’s potential as a enzyme inhibitor be assessed in vitro?
Methodological Answer:
- Target Selection : Prioritize enzymes with sterically demanding active sites (e.g., proteases or kinases), as the cyclopropane and oxazin may act as rigid scaffolds .
- Assay Design :
- Fluorescence Polarization : Label the compound with a fluorophore and measure binding to purified enzyme.
- IC₅₀ Determination : Use a kinetic assay (e.g., NADH depletion for dehydrogenases) with dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
